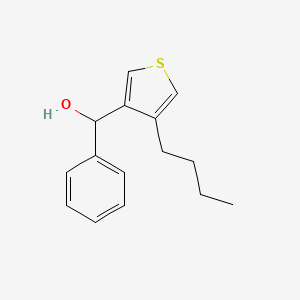

(4-Butylthiophen-3-yl)(phenyl)methanol

Description

IUPAC Naming Conventions

The systematic IUPAC name for this compound is (4-butylthiophen-3-yl)(phenyl)methanol . This nomenclature follows the priority rules for numbering substituents on the thiophene ring, where the butyl group occupies the 4-position and the hydroxymethylphenyl group resides at the 3-position. The parent structure is thiophene, with prefixes ordered alphabetically to reflect substituent positions and types.

Systematic and Common Synonyms

While the IUPAC name serves as the primary identifier, the compound is also recognized by its CAS registry number, 1284139-71-4 . Alternative designations include structural descriptors such as 3-(phenylhydroxymethyl)-4-butylthiophene , though these are less frequently employed in formal literature.

Molecular Formula and Weight

The molecular formula $$ \text{C}{15}\text{H}{18}\text{OS} $$ reflects the compound’s composition: 15 carbon atoms, 18 hydrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight, calculated as 246.37 g/mol, aligns with the aggregate atomic masses of constituent elements.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{18}\text{OS} $$ | |

| Molecular Weight (g/mol) | 246.37 |

The compound’s SMILES notation, OC(C1=CC=CC=C1)C2=CSC=C2CCCC , further clarifies its connectivity: a hydroxymethyl group bonded to a phenyl ring ($$ \text{C}6\text{H}5 $$) and a thiophene ring substituted with a butyl chain ($$ \text{-C}4\text{H}9 $$). This representation aids in computational modeling and database searches.

Properties

Molecular Formula |

C15H18OS |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

(4-butylthiophen-3-yl)-phenylmethanol |

InChI |

InChI=1S/C15H18OS/c1-2-3-7-13-10-17-11-14(13)15(16)12-8-5-4-6-9-12/h4-6,8-11,15-16H,2-3,7H2,1H3 |

InChI Key |

DMFKVUVBAGDXRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CSC=C1C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Cross-Coupling Approaches

A common and efficient approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to assemble the aryl-thiophene framework before introducing the hydroxymethyl group.

Sonogashira Coupling : For example, coupling of aryl halides with alkynes in the presence of Pd(PPh3)2Cl2 and a base (e.g., choline hydroxide) at moderate temperatures (~40°C) leads to high yields of substituted phenylmethanol derivatives after subsequent reduction steps.

Suzuki Coupling : Palladium-catalyzed coupling of 4-bromothiophene derivatives with phenylboronic acid under basic aqueous conditions (Na2CO3) at elevated temperatures (80°C) has been reported for similar compounds, followed by purification via silica gel chromatography.

Functional Group Transformations on Thiophene

The butyl group at the 4-position of thiophene can be introduced by alkylation of a 4-bromothiophene intermediate or via ring synthesis starting from sulfide-containing diesters and subsequent ring closure and aromatization.

Aromatization steps often use reagents like sulfuryl chloride to convert dihydrothiophene intermediates into fully aromatic thiophene esters.

Formation of the Benzylic Alcohol Moiety

The benzylic alcohol (phenylmethanol) can be introduced by nucleophilic addition of organometallic reagents (e.g., aryl lithium or Grignard reagents) to aldehydes or ketones derived from the thiophene-phenyl scaffold.

Alternatively, reduction of corresponding ketones or esters using hydride reagents (e.g., NaBH4) can yield the secondary alcohol.

Purification and Characterization

Reaction mixtures are typically worked up by aqueous extraction, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Final products are purified by column chromatography on silica gel using solvent systems such as hexanes/ethyl acetate or hexanes/acetic acid mixtures.

Characterization includes NMR spectroscopy, melting point determination, and sometimes crystallization from methanol-dichloromethane mixtures.

Representative Synthetic Procedure (Adapted)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromothiophene derivative + n-Butyl lithium | Lithiation at low temperature (-78°C) to generate 4-butylthiophene intermediate |

| 2 | Coupling with phenyl aldehyde or ketone | Formation of carbon-carbon bond linking phenyl and thiophene |

| 3 | Reduction with NaBH4 or similar hydride | Conversion of ketone to (4-butylthiophen-3-yl)(phenyl)methanol |

| 4 | Purification | Column chromatography on silica gel (hexanes/ethyl acetate) |

Research Findings and Comparative Analysis

The presence of the butyl substituent at the 4-position of the thiophene ring influences electronic properties and solubility compared to tert-butyl analogs, potentially affecting reactivity during synthesis.

Studies show that palladium-catalyzed cross-coupling reactions provide high regioselectivity and yields for assembling complex thiophene-phenyl alcohols.

Challenges include controlling polymerization during alkylation steps and avoiding side reactions during benzyl ether formation, which require careful choice of reagents and conditions.

Crystallographic data confirm the structural integrity of the synthesized compounds and assist in verifying stereochemistry and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | Used in cross-coupling steps |

| Base | Na2CO3, choline hydroxide | Facilitates coupling reactions |

| Solvent | THF, DMF, water mixtures | Depends on reaction step |

| Temperature | 40–80°C | Moderate heating for coupling |

| Reaction Time | 2–7 hours | Varies with method |

| Purification | Silica gel chromatography | Hexanes/ethyl acetate mixtures |

| Yield | 70–95% | High yields reported in literature |

Chemical Reactions Analysis

Types of Reactions

(4-Butylthiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

Oxidation: (4-Butylthiophen-3-yl)(phenyl)ketone.

Reduction: (4-Butylthiophen-3-yl)(phenyl)methane.

Substitution: 2-Bromo-(4-butylthiophen-3-yl)(phenyl)methanol.

Scientific Research Applications

(4-Butylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (4-Butylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring may interact with aromatic residues in proteins, affecting their activity. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes, potentially modulating intracellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (4-Butylthiophen-3-yl)(phenyl)methanol and analogous compounds:

Key Comparisons:

Electronic and Steric Effects

- Thiophene vs. Benzene Rings: The thiophene moiety in (4-Butylthiophen-3-yl)(phenyl)methanol introduces sulfur’s electron-rich character, enhancing π-conjugation compared to purely phenyl-based alcohols like (4'-Fluorobiphenyl-3-yl)-methanol. This could influence UV-Vis absorption properties, though spectrophotometric methods for phenyl alcohols (e.g., phenylephrine) typically target phenolic or amino groups .

- Substituent Effects: The butyl chain in the target compound increases hydrophobicity compared to shorter chains (e.g., ethyl in benzo[b]thiophen-3-yl(4-ethylphenyl)methanol) or electron-withdrawing groups (e.g., Cl, CF₃O in (4-Chloro-3-(trifluoromethoxy)phenyl)methanol). This affects solubility in polar solvents and may alter metabolic stability in pharmaceutical contexts .

Analytical Methods

- Spectrophotometry: Phenylephrine’s detection relies on coupling with diazotized reagents (e.g., 2-aminobenzothiazole) in alkaline media, yielding azo dyes with λmax ≈ 510 nm . For (4-Butylthiophen-3-yl)(phenyl)methanol, similar methods might require functional group modification (e.g., oxidation to a ketone) to enable chromophore formation.

- Chromatography : HPLC methods for phenylephrine (e.g., C18 columns with UV detection ) could be adapted for the target compound, leveraging its aromaticity for separation and quantification.

Stability and Reactivity

- The butyl chain may enhance thermal stability compared to smaller substituents (e.g., ethyl or fluorine). However, steric effects could slow reaction kinetics in substitution or coupling reactions.

Biological Activity

(4-Butylthiophen-3-yl)(phenyl)methanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

This indicates the presence of a thiophene ring, a phenyl group, and a hydroxymethyl functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research has indicated that compounds featuring thiophene and phenyl groups often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of (4-Butylthiophen-3-yl)(phenyl)methanol have been explored in several studies.

Antimicrobial Activity

A study conducted on derivatives of thiophene compounds showed that many exhibit significant antibacterial properties. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Butylthiophen-3-yl)(phenyl)methanol | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

These results indicate that (4-Butylthiophen-3-yl)(phenyl)methanol possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. For instance, a series of thiophene-based compounds were evaluated for their cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (4-Butylthiophen-3-yl)(phenyl)methanol | MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 20.0 |

The compound exhibited significant cytotoxic effects against the MCF-7 and HeLa cell lines, suggesting its potential as an anticancer agent.

The proposed mechanisms through which thiophene derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Many thiophene compounds act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.

- Induction of Apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress, contributing to their anticancer effects.

Case Studies

Several case studies have documented the effects of (4-Butylthiophen-3-yl)(phenyl)methanol in vivo and in vitro:

- Study on Antibacterial Efficacy : In an experimental model involving infected rats, administration of the compound resulted in a significant reduction in bacterial load compared to controls.

- Anticancer Study : A recent study demonstrated that the compound inhibited tumor growth in xenograft models, with a notable decrease in tumor size after treatment over four weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.